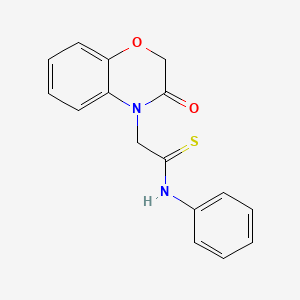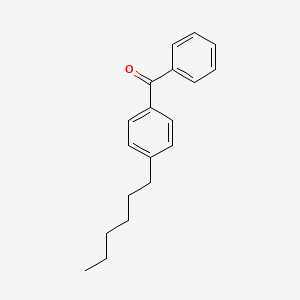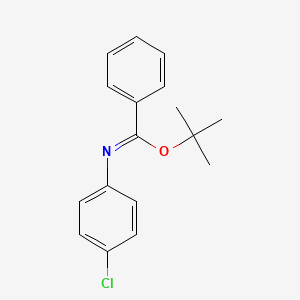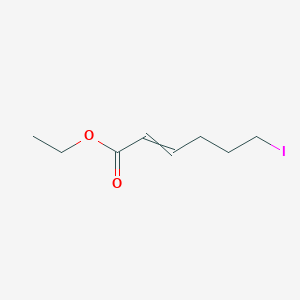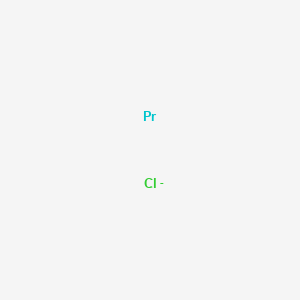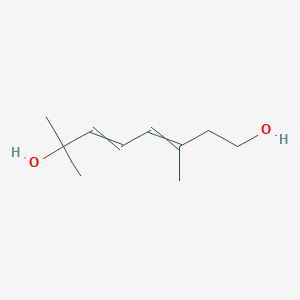
3,7-Dimethylocta-3,5-diene-1,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethylocta-3,5-diene-1,7-diol is an organic compound with the molecular formula C10H18O2. It is a type of terpenediol, which is a class of compounds known for their presence in essential oils and their biological activities. This compound is characterized by its two hydroxyl groups and a conjugated diene system, making it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-3,5-diene-1,7-diol can be achieved through several methods. One common approach involves the rearrangement of chiral 2,3-epoxy alcohols. For instance, the synthesis of (3S, 6S)-(+)-3,7-dimethyl-6-hydroxy-3-acetoxyocta-1,7-diene and (3S, 6S)-(–)-3,7-dimethylocta-1,7-diene-3,6-diol via the rearrangement of the chiral 2,3-epoxy alcohol, with the system Ph3P, pyridine, I2, and H2O, is described .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethylocta-3,5-diene-1,7-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl groups and a conjugated diene system makes it reactive under different conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl groups to carbonyl compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents like tosyl chloride (TsCl) can convert the hydroxyl groups into better leaving groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Applications De Recherche Scientifique
3,7-Dimethylocta-3,5-diene-1,7-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex terpenoids and other natural products.
Biology: The compound’s biological activity makes it a subject of interest in studies related to its effects on various biological systems.
Medicine: Research into its potential medicinal properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant aroma and volatility.
Mécanisme D'action
The mechanism by which 3,7-Dimethylocta-3,5-diene-1,7-diol exerts its effects is not fully understood. its molecular structure suggests that it can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The conjugated diene system may also play a role in its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethylocta-1,5-dien-3,7-diol (Terpenediol I): This compound has a similar structure but differs in the position of the double bonds.
2,6-Dimethylocta-3,7-diene-2,6-diol: Another similar compound with different positions of the hydroxyl groups and double bonds.
3,7-Dimethylocta-2,6-diene-1,4-diol (Rosiridol): Found in the rhizomes of Rhodiola rosea, this compound has a different arrangement of hydroxyl groups and double bonds.
Uniqueness
3,7-Dimethylocta-3,5-diene-1,7-diol is unique due to its specific arrangement of hydroxyl groups and conjugated diene system, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
62875-09-6 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
3,7-dimethylocta-3,5-diene-1,7-diol |
InChI |
InChI=1S/C10H18O2/c1-9(6-8-11)5-4-7-10(2,3)12/h4-5,7,11-12H,6,8H2,1-3H3 |
Clé InChI |
KASLFMQMPVSXKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC=CC(C)(C)O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)
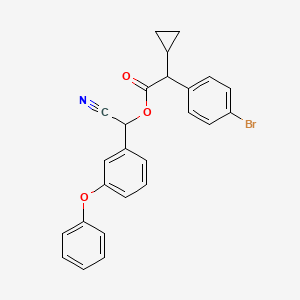
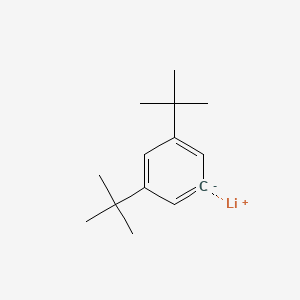

![6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14498614.png)
